Pentyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the tetrazolopyrimidine family This compound is characterized by its unique structure, which includes a tetrazole ring fused with a pyrimidine ring, and a methoxyphenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed multicomponent condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired tetrazolopyrimidine derivative.
Chemical Reactions Analysis
PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
PENTYL 7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
Pentyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: Another derivative with variations in the phenyl ring substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C18H23N5O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
pentyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H23N5O3/c1-4-5-8-11-26-17(24)15-12(2)19-18-20-21-22-23(18)16(15)13-9-6-7-10-14(13)25-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H,19,20,22) |
InChI Key |
KZPZTROMAQZYNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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